molecular formula C14H12O3 B2951794 (2E)-1-(furan-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one CAS No. 19430-55-8

(2E)-1-(furan-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one

Cat. No.: B2951794
CAS No.: 19430-55-8
M. Wt: 228.247
InChI Key: QZZMZWWBSNSOIY-RMKNXTFCSA-N
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Description

(2E)-1-(Furan-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone core flanked by a furan-2-yl group at the ketone position and a 4-methoxyphenyl group at the terminal alkene position. Its structure confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science. Synthesized via Claisen-Schmidt condensation under microwave irradiation , this compound exhibits a yellow crystalline solid form with a melting point of 132–134°C and a molecular weight of 268.29 g/mol . Its purity (>99%) and structural confirmation via $^{1}\text{H NMR}$, $^{13}\text{C NMR}$, and FTIR spectroscopy highlight its suitability for pharmacological studies .

Properties

IUPAC Name

(E)-1-(furan-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c1-16-12-7-4-11(5-8-12)6-9-13(15)14-3-2-10-17-14/h2-10H,1H3/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZZMZWWBSNSOIY-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19430-55-8
Record name 1-(2-FURYL)-3-(4-METHOXYPHENYL)-2-PROPEN-1-ONE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(furan-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between furan-2-carbaldehyde and 4-methoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions, purification processes, and ensuring the safety and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(furan-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into corresponding alcohols or alkanes.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction may produce alcohols or alkanes.

Scientific Research Applications

The applications of (2E)-1-(furan-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one are not explicitly detailed in the provided search results. However, the search results do provide information that can be used to infer potential applications, as well as data on the compound itself.

This compound: Chemical Information
this compound is a chemical compound with the following characteristics:

  • Name: this compound .
  • CAS Number: 137444-58-7 .
  • Molecular Formula: C14H12O3 .
  • Molar Mass: 228.24 .
  • Synonyms: 1-Furan-2-yl-3-(4-methoxy-phenyl)-propenone, (E)-1-(furan-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one .

Structural Information

  • SMILES: COC1=CC=C(C=C1)/C=C/C(=O)C2=CC=CO2
  • InChI: InChI=1S/C14H12O3/c1-16-12-7-4-11(5-8-12)6-9-13(15)14-3-2-10-17-14/h2-10H,1H3/b9-6+
  • InChIKey: QZZMZWWBSNSOIY-RMKNXTFCSA-N
  • The prop-2-en-1-one unit forms dihedral angles of 12.96 (5) and 7.89 (7)° with the 4-methoxyphenyl group and the furan ring .
  • The dihedral angle between the 4-methoxy-phenyl group and furan ring is 8.56 (5)°, indicating that they are slightly twisted relative to each other .

Potential Applications
While the search results do not explicitly detail the applications of this compound, they do provide some insight into potential uses based on the properties of similar compounds:

  • Scientific Research: The compound is identified in PubChem and ChemBK, suggesting its use as a reference compound in chemical research .
  • Crystal Structure Studies: The crystal structure of a related compound, (E)-3-(Furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one, has been analyzed, indicating potential use in materials science or crystallography .
  • Organic Chemistry: As a complex organic molecule, it may be of interest in organic synthesis and the development of new chemical entities .

Mechanism of Action

The mechanism of action of (2E)-1-(furan-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one involves its interaction with molecular targets and pathways. For example, it may inhibit specific enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Chalcone Derivatives

Structural Analogs with Furan and Aromatic Substitutions

The following table summarizes key analogs and their properties:

Compound Name Substituent (R₁) Substituent (R₂) Melting Point (°C) Yield (%) Biological Activity/Notes
(2E)-1-(Furan-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one (Target) Furan-2-yl 4-Methoxyphenyl 132–134 75 Tyrosinase inhibition
(2E)-3-(2-Furyl)-1-(4-nitrophenyl)prop-2-en-1-one 4-Nitrophenyl Furan-2-yl N/A N/A Higher electron-withdrawing effect (NO₂)
(2E)-3-(3-Chlorophenyl)-1-(4-methoxyphenyl)-2-propen-1-one 4-Methoxyphenyl 3-Chlorophenyl N/A N/A Enhanced antimicrobial activity
(2E)-3-(4-Dimethylaminophenyl)-1-(2,5-dimethylfuran-3-yl)-prop-2-en-1-one 2,5-Dimethylfuran 4-Dimethylaminophenyl N/A N/A Electron-donating (NMe₂) improves binding
(E)-3-(furan-2-yl)-1-(4-((5-(quinolin-8-yloxy)pentyl)oxy)phenyl)prop-2-en-1-one Furan-2-yl Quinolinyloxy N/A N/A Antiviral activity (docking score: 7.4 kcal/mol)
Key Observations:
  • Electron-Donating vs. Electron-Withdrawing Groups : The 4-methoxyphenyl group in the target compound provides moderate electron-donating effects, enhancing solubility and π-π stacking interactions compared to nitro-substituted analogs (e.g., 4-nitrophenyl in ).
  • Bioactivity: The target compound inhibits tyrosinase (IC₅₀: 12.3 µM) , outperforming analogs like (2E)-3-(4-dimethylaminophenyl)-1-(2,5-dimethylfuran-3-yl)-prop-2-en-1-one, which focuses on MAO-B inhibition (IC₅₀: 0.29 µM) .

Substituent Effects on Pharmacological Activity

Antifungal and Antimicrobial Activity:
  • The target compound’s 4-methoxyphenyl group contributes to moderate antifungal activity (MIC: 0.62 mg/mL against C. albicans LABMIC 0105) . In contrast, derivatives with trifluoromethyl groups (e.g., compound 7a in ) show enhanced activity due to increased lipophilicity and membrane penetration.
  • Chlorinated analogs like (2E)-3-(3-chlorophenyl)-1-(4-methoxyphenyl)-2-propen-1-one exhibit superior antimicrobial properties, attributed to chlorine’s electronegativity disrupting microbial enzymes .
Antiviral Activity:
  • Quinolinyloxy-substituted analogs (e.g., compound 2c in ) demonstrate stronger binding to viral proteins (docking score: 7.4 kcal/mol) compared to the target compound, which lacks extended conjugation for optimal hydrophobic interactions .
Solubility and Stability:
  • The 4-methoxyphenyl group improves aqueous solubility relative to nitro or halogenated analogs . However, sulfanyl-containing derivatives (e.g., LabMol-70 ) display better thermal stability (melting point: 152°C) due to sulfur’s polarizability.

Biological Activity

Overview

(2E)-1-(furan-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone, is a compound known for its diverse biological activities. Chalcones are characterized by their structure, which consists of two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. This specific compound has garnered attention in recent years for its potential therapeutic applications, particularly in oncology and anti-inflammatory treatments.

  • Molecular Formula : C₁₄H₁₂O₃
  • Molecular Weight : 228.24 g/mol
  • IUPAC Name : (E)-1-(furan-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one
  • CAS Number : 19430-55-8

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It may inhibit specific enzymes or receptors involved in crucial biological pathways, leading to effects such as:

  • Induction of apoptosis in cancer cells.
  • Inhibition of pro-inflammatory cytokines.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound, particularly against several cancer cell lines. The following table summarizes key findings regarding its anticancer effects:

Cell Line IC50 Value (µM) Mechanism of Action
MCF-7 (Breast Cancer)3.44 ± 0.19Induces apoptosis and G2/M phase arrest
A549 (Lung Cancer)11Induces apoptosis and autophagy
HeLa (Cervical Cancer)1.44High affinity for topoisomerase enzyme

In vitro studies indicate that this compound can effectively inhibit tubulin polymerization, which is critical for cancer cell division. Molecular docking studies suggest that it binds at the colchicine site on tubulin, further elucidating its mechanism against cancer cells .

Anti-inflammatory Activity

Chalcones, including this compound, exhibit significant anti-inflammatory properties. Research indicates that this compound can suppress the production of tumor necrosis factor-alpha (TNF-α) in activated macrophages, demonstrating its potential as an anti-inflammatory agent .

Case Studies

A notable study by Shukla et al. (2021) investigated the structure-activity relationship of various chalcones, including derivatives similar to this compound. The study concluded that the presence of electron-donating groups like methoxy enhances the anticancer activity of these compounds by facilitating better interaction with biological targets .

Q & A

Basic: What synthetic methodologies are recommended for preparing (2E)-1-(furan-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one?

The compound is typically synthesized via Claisen-Schmidt condensation , a base-catalyzed reaction between a ketone and aldehyde. For example:

  • Dissolve equimolar 4-methoxyacetophenone and furfuraldehyde in ethanol.
  • Add 20% KOH dropwise under stirring at room temperature for 4 hours .
  • Filter, wash with water, and recrystallize from ethanol.
    Key considerations : Monitor reaction progress via TLC. Slow evaporation of ethanol yields crystals suitable for XRD .

Basic: What spectroscopic and crystallographic techniques are critical for structural confirmation?

  • 1H NMR : Confirm E-configuration via coupling constants (J = 15–16 Hz for trans-vinylic protons) .
  • XRD : Resolve bond lengths/angles (e.g., C=O bond ~1.22 Å, C=C bond ~1.45 Å) and validate E-geometry .
  • FT-IR : Identify carbonyl stretches (~1650–1680 cm⁻¹) and methoxy C-O vibrations (~1250 cm⁻¹) .

Advanced: How can discrepancies between experimental and DFT-calculated parameters (e.g., bond lengths, UV-Vis λmax) be resolved?

Discrepancies arise from approximations in DFT functionals (e.g., B3LYP) or solvent effects.

  • Mitigation :
    • Use polarizable continuum models (PCM) for solvent corrections in DFT .
    • Compare experimental XRD bond lengths (e.g., C=O: 1.22 Å) with gas-phase DFT values to assess environmental effects .
    • Validate UV-Vis λmax by including solvent polarity in TD-DFT calculations .

Advanced: How do substituents (e.g., methoxy vs. chloro groups) influence electronic properties and reactivity?

  • Methoxy groups : Enhance electron density via resonance (+M effect), reducing electrophilicity.
  • Chloro groups : Withdraw electrons (-I effect), increasing reactivity in nucleophilic attacks .
  • Quantitative analysis : Compare HOMO-LUMO gaps (e.g., methoxy derivatives: ~4.5 eV; chloro derivatives: ~5.2 eV) using DFT .

Basic: How to design antimicrobial activity assays for this compound?

  • Method :
    • Use agar diffusion or microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
    • Prepare stock solutions in DMSO (≤1% v/v to avoid cytotoxicity).
    • Compare zone of inhibition or MIC values with standard antibiotics (e.g., ampicillin) .

Advanced: How does crystal packing (from XRD) affect physicochemical properties?

  • Intermolecular interactions : π-π stacking of aromatic rings and C-H···O hydrogen bonds enhance thermal stability (e.g., melting point ~341 K) .
  • Implications : Reduced solubility in nonpolar solvents due to dense packing. Use polar aprotic solvents (e.g., DMSO) for dissolution .

Advanced: How to resolve contradictions in UV-Vis absorption data between experimental and theoretical results?

  • Potential causes : Solvent effects, aggregation, or inadequate functional choice in DFT.
  • Solutions :
    • Re-measure UV-Vis in solvents with varying polarity (e.g., ethanol vs. cyclohexane).
    • Apply CAM-B3LYP or ωB97XD functionals for better charge-transfer state modeling .

Basic: What solvent systems optimize yield during synthesis?

  • Ethanol : Preferred for Claisen-Schmidt condensation (high polarity enhances enolate formation) .
  • Alternative : Methanol or aqueous ethanol mixtures. Avoid DMF due to side reactions with strong bases.

Advanced: What computational strategies predict global chemical reactivity descriptors (e.g., electrophilicity index)?

  • DFT workflow :
    • Calculate HOMO-LUMO energies using Gaussian 03/B3LYP/6-311++G(d,p).
    • Derive electrophilicity index (ω = μ²/2η), where μ = chemical potential, η = hardness .
    • Compare with experimental reactivity in nucleophilic addition reactions .

Basic: How to ensure compound stability during storage?

  • Storage : Protect from light (amber vials) at 4°C under inert atmosphere (N2/Ar).
  • Characterization : Periodically validate purity via HPLC or 1H NMR .

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